molecular formula C13H16N4O2S B2483101 2-(1-(benzylsulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole CAS No. 2034491-13-7

2-(1-(benzylsulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole

Cat. No. B2483101
CAS RN: 2034491-13-7
M. Wt: 292.36
InChI Key: OOBQEWKSHYAUQA-UHFFFAOYSA-N
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Description

The compound “2-(1-(benzylsulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole” is a complex organic molecule that contains a pyrrolidine ring. Pyrrolidine is a five-membered ring with one nitrogen atom and is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The benzylsulfonyl group is a common functional group in organic chemistry, often involved in various chemical reactions.


Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrrolidine derivatives can be synthesized through various methods. One common method involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . Another method involves the Petasis reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrrolidine ring, a 1,2,3-triazole ring, and a benzylsulfonyl group. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the functional groups present. The pyrrolidine ring and the benzylsulfonyl group can participate in various chemical reactions. For example, the pyrrolidine ring can undergo reactions such as ring-opening, substitution, and oxidation .

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

The pyrrolidine ring serves as a versatile scaffold in drug development. Researchers have explored its potential for creating novel biologically active compounds . Key aspects include:

Poly(ADP-ribose) Polymerase (PARP) Inhibition

Researchers have functionalized the pyrrolidine nitrogen by introducing aromatic rings. These compounds were tested as inhibitors of PARP-1 and PARP-2, enzymes involved in DNA damage repair processes .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. It’s important to refer to the Safety Data Sheet (SDS) for specific compounds for detailed safety information .

Future Directions

The future directions for research on this compound could involve exploring its potential biological activities and optimizing its properties for specific applications. This could involve synthesizing derivatives of the compound and testing their activities .

properties

IUPAC Name

2-(1-benzylsulfonylpyrrolidin-3-yl)triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2S/c18-20(19,11-12-4-2-1-3-5-12)16-9-6-13(10-16)17-14-7-8-15-17/h1-5,7-8,13H,6,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOBQEWKSHYAUQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2N=CC=N2)S(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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